ivDde vs. Dde: Piperidine Stability Prevents Side-Chain Migration
The ivDde group provides considerably greater stability to 20% piperidine (standard Fmoc cleavage) compared to the Dde group on equivalent diamino acid derivatives. While the Dde group is known to migrate from protected to unprotected side-chains during piperidine-mediated Fmoc deprotection, leading to position scrambling, the more hindered ivDde group does not undergo leaching or side-chain migration to any significant extent, except in the special case of N-terminal Dpr (Dap) residues . This differential stability is a primary selection criterion for long or complex sequences where multiple deprotection cycles amplify the risk of Dde scrambling.
| Evidence Dimension | Resistance to side-chain migration during 20% piperidine treatment (Fmoc-SPPS conditions) |
|---|---|
| Target Compound Data | Negligible migration or scrambling from ivDde-protected Dap residues |
| Comparator Or Baseline | Fmoc-Lys(Dde)-OH / Dde-protected Dap: documented migration to free lysine ε-amino groups and N-terminal Dpr (Dap) residues |
| Quantified Difference | Qualitatively, ivDde is described as 'considerably more stable' and 'does not undergo leaching or side-chain migration to any significant extent' versus Dde, which exhibits migration and scrambling. |
| Conditions | Fmoc-SPPS, repetitive 20% piperidine in DMF |
Why This Matters
For procurement of building blocks destined for peptides longer than ~15 residues or containing multiple Lys/Dap residues, the migration-prone Dde analog risks irrecoverable sequence heterogeneity, making Boc-Dap(ivDde)-OH the technically mandatory choice.
